Comprehensive Technical Guide on Quetiapine Hydroxy Impurity-d8: Physical, Chemical, and Analytical Paradigms
Comprehensive Technical Guide on Quetiapine Hydroxy Impurity-d8: Physical, Chemical, and Analytical Paradigms
Executive Summary & Pharmacopeial Context
In the highly regulated landscape of pharmaceutical manufacturing, the quantification of process-related impurities and degradants is critical for ensuring drug safety and efficacy. Quetiapine, a widely prescribed atypical antipsychotic, is susceptible to the formation of various impurities during its multi-step synthesis and subsequent storage.
One of the most critical process-related impurities is Quetiapine Hydroxy Impurity (often designated as Pharmacopeial Impurity I or Quetiapine ethanol)[1]. This impurity typically arises from incomplete alkylation during the final synthetic steps of the active pharmaceutical ingredient (API). To achieve absolute, self-validating quantification of this impurity in complex biological matrices or active pharmaceutical formulations, analytical scientists rely on Isotope Dilution Mass Spectrometry (IDMS). This whitepaper provides an in-depth technical analysis of Quetiapine Hydroxy Impurity-d8 , the stable isotope-labeled (SIL) internal standard designed specifically for this analytical challenge[2].
Chemical Identity and Structural Elucidation
Quetiapine Hydroxy Impurity-d8 serves as an exact structural mimic of the unlabeled impurity, differing only by the incorporation of eight deuterium atoms.
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Chemical Nomenclature: 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl-d8]ethanol[1]
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Synonyms: Quetiapine Impurity I-d8, Quetiapine ethanol-d8, Quetiapine dimer precursor-d8[2].
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Isotopic Purity: Typically synthesized to >98% isotopic enrichment to prevent unlabeled interference.
The strategic placement of the eight deuterium atoms on the piperazine ring is a deliberate experimental choice. Unlike labile protons attached to heteroatoms (such as the hydroxyl oxygen), carbon-deuterium (C-D) bonds on the rigid piperazine ring do not undergo hydrogen-deuterium exchange (HDX) when exposed to protic solvents (e.g., methanol, water) during chromatography. Furthermore, a mass shift of +8 Da ensures that the internal standard's signal is completely resolved from the natural M+2 and M+3 isotopic distribution of the unlabeled impurity.
Physical and Chemical Properties
The physicochemical properties of Quetiapine Hydroxy Impurity-d8 dictate its behavior during sample extraction and chromatographic separation. The data below summarizes the core quantitative metrics for the free base and its common dihydrochloride salt form[2][3].
| Property | Value / Description |
| Molecular Formula | C₁₉H₁₃D₈N₃OS (Free base)[2] |
| Molecular Weight | 347.50 g/mol (Free base)[2] |
| CAS Registry Number | 1246820-78-9 (d8 Free base)[2] 329216-67-3 (Unlabeled Free base)[4] |
| Physical State | Off-white to pale yellow solid[1] |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile |
| pKa (Estimated) | ~6.8 (Piperazine nitrogen) |
| LogP (Estimated) | ~2.5 (Hydrophobic core with polar tail) |
| Storage Conditions | 2-8°C (Short term) or -20°C (Long term)[1] |
Synthesis Pathway and Isotopic Labeling Strategy
The synthesis of Quetiapine Hydroxy Impurity-d8 requires a highly controlled sequence to ensure the isotopic label remains intact. The causality behind the synthetic route lies in utilizing commercially available deuterated building blocks rather than attempting late-stage hydrogen isotope exchange, which often yields poor isotopic purity.
Mechanistic Steps:
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Core Activation: The synthesis begins with 11-chlorodibenzo[b,f][1,4]thiazepine, an electrophilic core precursor.
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Nucleophilic Aromatic Substitution (SNAr): The core is reacted with Piperazine-d8. The secondary amine of the deuterated piperazine attacks the C11 position of the thiazepine ring, displacing the chloride ion. This step permanently locks the d8 label into the molecular framework.
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N-Alkylation: The resulting intermediate is alkylated using 2-bromoethanol under basic conditions. This yields the final Quetiapine Hydroxy Impurity-d8. If the reaction conditions are pushed further with additional alkylating agents, it can lead to the formation of Quetiapine Dimer impurities[2].
Synthetic workflow of Quetiapine Hydroxy Impurity-d8 via nucleophilic substitution and alkylation.
Analytical Application: Self-Validating LC-MS/MS Protocol
In quantitative bioanalysis and API impurity profiling, the matrix effect (ion suppression or enhancement during Electrospray Ionization) is a primary source of error. By utilizing Quetiapine Hydroxy Impurity-d8 as an internal standard (ISTD), the protocol becomes a self-validating system . Because the d8-ISTD and the unlabeled analyte share identical physicochemical properties, they co-elute perfectly from the UHPLC column. Any matrix-induced ionization bias affects both molecules equally, leaving the ratio of their signals completely unaffected.
Step-by-Step Methodology
Step 1: Standard and Sample Preparation
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Prepare a primary stock solution of Quetiapine Hydroxy Impurity-d8 (1.0 mg/mL in Methanol).
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Spike the biological sample or dissolved API matrix with a known, constant concentration of the d8-ISTD (e.g., 50 ng/mL).
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Perform sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove bulk matrix proteins/salts.
Step 2: UHPLC Chromatographic Separation
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Initiate at 5% B, ramp to 95% B over 4 minutes to elute the hydrophobic thiazepine core.
Step 3: Mass Spectrometry (ESI-MS/MS) Detection
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Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
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Monitor specific Multiple Reaction Monitoring (MRM) transitions. The precursor ion for the d8 standard is[M+H]⁺ at m/z 348.2, while the unlabeled impurity is at m/z 340.2.
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Apply appropriate collision energy (CE) to induce fragmentation.
Step 4: Data Processing
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Calculate the peak area ratio (Unlabeled Area / d8-ISTD Area).
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Plot this ratio against a calibration curve to determine the absolute concentration of Quetiapine Hydroxy Impurity in the sample.
LC-MS/MS analytical workflow utilizing Quetiapine Hydroxy Impurity-d8 as an internal standard.
Conclusion
The integration of Quetiapine Hydroxy Impurity-d8 into analytical workflows represents the pinnacle of trustworthiness in pharmaceutical quality control. By leveraging the principles of Isotope Dilution Mass Spectrometry, researchers can bypass the limitations of matrix interference and extraction losses, ensuring that the reported impurity levels are both highly accurate and deeply reliable.
References
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Pharmaffiliates - Quetiapine Hydroxy Impurity-d8 Source: pharmaffiliates.com URL:[Link]
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Pharmaffiliates - Quetiapine Fumarate - Impurity I (Freebase) Source: pharmaffiliates.com URL:[Link]
